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PROTAC EED degrader-1

EED binding affinity SPR pKD

PROTAC EED degrader-1 is a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) that selectively targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2). This heterobifunctional molecule simultaneously engages EED and the VHL E3 ubiquitin ligase complex, triggering ubiquitination and proteasomal degradation of not only EED but also the other core PRC2 components EZH2 and SUZ12.

Molecular Formula C55H60FN11O8S
Molecular Weight 1054.2 g/mol
Cat. No. B8103547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EED degrader-1
Molecular FormulaC55H60FN11O8S
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F
InChIInChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1
InChIKeyFSFJUWLIBSALJI-FENRPDQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC EED degrader-1: Quantitative Benchmarking of a VHL-Based PRC2 Degrader for Epigenetic Research


PROTAC EED degrader-1 is a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) that selectively targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) [1]. This heterobifunctional molecule simultaneously engages EED and the VHL E3 ubiquitin ligase complex, triggering ubiquitination and proteasomal degradation of not only EED but also the other core PRC2 components EZH2 and SUZ12 [2]. Unlike conventional occupancy-driven inhibitors, PROTAC EED degrader-1 dismantles the entire PRC2 scaffolding architecture, leading to sustained reduction of the repressive histone mark H3K27me3 and potent anti-proliferative activity in EZH2-mutant diffuse large B-cell lymphoma (DLBCL) models . The compound carries the CAS number 2639882-72-5, with a molecular weight of 1054.2 g/mol and a purity specification of ≥98% .

Why PROTAC EED degrader-1 Cannot Be Replaced by UNC6852, UNC7700, or EED226 in PRC2 Degradation Studies


EED-targeted PRC2 degraders exhibit profound compound-to-compound variability that precludes any assumption of functional equivalence [1]. PROTAC EED degrader-1 employs a MAK683-derived EED-binding warhead tethered via an optimized linker to a VHL E3 ligase ligand, a design architecture distinct from the EED226-based warheads used in UNC6852 and UNC7700 . These structural divergences translate into quantitatively disparate profiles across all critical dimensions: binding affinity (pKD), enzymatic inhibition (pIC50), degradation kinetics (DC50), and anti-proliferative potency (GI50) [2]. Notably, even closely related analogs such as PROTAC EED degrader-2, which shares the same warhead-ligand pairing, demonstrates a measurably different pKD (9.27 versus 9.02) and altered linker composition . Consequently, substituting one EED degrader for another without explicit validation compromises experimental reproducibility and invalidates cross-study comparisons. The quantitative evidence presented in Section 3 delineates precisely where PROTAC EED degrader-1 diverges from its closest comparators, enabling informed selection decisions based on the specific research question at hand [3].

Quantitative Differentiation of PROTAC EED degrader-1: Head-to-Head Binding, Inhibitory, and Anti-Proliferative Data


EED Binding Affinity: pKD Comparison Between PROTAC EED degrader-1, PROTAC EED degrader-2, and UNC6852

PROTAC EED degrader-1 binds to EED with a pKD of 9.02 ± 0.09, corresponding to a dissociation constant (KD) of approximately 0.95 nM . This affinity is derived from surface plasmon resonance (SPR) measurements and represents the direct binding interaction between the compound's EED-targeting warhead and the EED protein [1]. As a point of comparison, UNC6852 exhibits an IC50 of 247 nM (approximately 6.2 pIC50) for EED binding, indicating PROTAC EED degrader-1 demonstrates over 250-fold greater target-binding potency [2]. Notably, PROTAC EED degrader-2, an in-class analog bearing a modified linker, achieves a higher pKD of 9.27 (KD ≈ 0.54 nM) .

EED binding affinity SPR pKD PROTAC selectivity

PRC2 Enzymatic Inhibition: Comparative pIC50 Values of PROTAC EED degrader-1 and Its Closest Analogs

PROTAC EED degrader-1 inhibits PRC2 enzymatic activity with a pIC50 of 8.17 ± 0.24, corresponding to an IC50 of approximately 6.8 nM in a radiometric methyltransferase assay using the five-component PRC2 complex [1]. This inhibitory potency is comparable to PROTAC EED degrader-2 (pIC50 = 8.11, IC50 ≈ 7.8 nM) . In contrast, UNC7700, an optimized EED degrader with a cis-cyclobutane linker, exhibits a degradation DC50 of 111 nM for EED rather than a direct enzymatic pIC50, reflecting a fundamentally different mode of action quantification [2].

PRC2 inhibition methyltransferase assay pIC50 H3K27me3

Anti-Proliferative Potency in EZH2-Mutant DLBCL: GI50 Quantification for PROTAC EED degrader-1 in Karpas422 Cells

PROTAC EED degrader-1 exhibits potent, concentration-dependent inhibition of Karpas422 cell proliferation, a well-established EZH2-mutant diffuse large B-cell lymphoma (DLBCL) model . Following 14 days of continuous exposure, the compound achieves a GI50 of 45 nM (0.045 μM) . For comparison, UNC7700, a structurally distinct EED degrader bearing a cis-cyclobutane linker, demonstrates anti-proliferative activity in DB cells with an EC50 of 0.79 ± 0.53 μM (790 nM) [1], making PROTAC EED degrader-1 approximately 17-fold more potent in this cellular viability endpoint. PROTAC EED degrader-2, while sharing the same warhead, reports a GI50 of 57 nM in the same Karpas422 cell line, a slight 1.3-fold difference in potency .

DLBCL Karpas422 GI50 anti-proliferative EZH2 mutation

PRC2 Complex Degradation Profile: EED, EZH2, and SUZ12 Co-Degradation Kinetics

PROTAC EED degrader-1 induces proteasome-dependent degradation of the entire PRC2 core complex in Karpas422 cells [1]. At 1 μM, the compound promotes detectable degradation of EED, EZH2, and SUZ12 within 1 hour, with maximal degradation achieved by 24 hours of continuous exposure . Notably, degradation is abrogated by co-treatment with the proteasome inhibitor MG132, confirming a bona fide PROTAC mechanism of action [2]. In the 0.1-3 μM concentration range following 48-hour treatment, PROTAC EED degrader-1 reduces protein levels of EED, EZH2, and the downstream repressive histone mark H3K27me3 [3]. As a point of class-level inference, UNC7700 achieves an EED degradation DC50 of 111 nM with Dmax of 84% and EZH2 degradation DC50 of 275 nM with Dmax of 86% in DB cells, while SUZ12 degradation remains modest (Dmax = 44%) [4]. Direct DC50 values for PROTAC EED degrader-1 are not reported in public domain literature; therefore quantitative degradation comparisons are limited to class-level inference.

PRC2 complex degradation EZH2 co-degradation SUZ12 H3K27me3 proteasome

Optimal Application Scenarios for PROTAC EED degrader-1 Based on Quantitative Performance Metrics


PRC2 Dependency Mapping in EZH2-Mutant DLBCL Models

Given its potent GI50 of 45 nM in Karpas422 cells after 14-day exposure , PROTAC EED degrader-1 is optimally suited for long-term proliferation studies assessing PRC2 dependency in EZH2-mutant diffuse large B-cell lymphoma. The compound's sub-50 nM anti-proliferative potency exceeds that of UNC7700 by approximately 17-fold [1], making it a preferred choice for dose-response studies where low-nanomolar activity is required to minimize off-target effects. Researchers should employ 14-day continuous exposure protocols with concentration ranges spanning 0.01-100 μM to recapitulate the validated experimental conditions [2].

Simultaneous Degradation of EED, EZH2, and SUZ12 for PRC2 Complex Ablation Studies

For experiments requiring complete dismantling of the PRC2 complex rather than mere catalytic inhibition, PROTAC EED degrader-1 induces co-degradation of EED, EZH2, and SUZ12 within 1-24 hours at 1 μM in Karpas422 cells . This property is particularly valuable for distinguishing PRC2 scaffolding functions from its methyltransferase activity, a differentiation that EZH2 catalytic inhibitors (e.g., tazemetostat) cannot achieve. Include MG132 (proteasome inhibitor) co-treatment controls to verify degradation occurs via the ubiquitin-proteasome pathway [3].

High-Stringency Target Engagement Validation via SPR-Based Binding Assays

PROTAC EED degrader-1 exhibits a well-characterized pKD of 9.02 ± 0.09 (KD ≈ 0.95 nM) as measured by surface plasmon resonance . This high-affinity binding profile renders the compound an excellent reference standard for validating EED target engagement in biochemical assays. Its >250-fold binding potency advantage over UNC6852 (IC50 = 247 nM) [4] establishes PROTAC EED degrader-1 as the higher-sensitivity option for SPR-based screening campaigns or competition binding studies where robust signal-to-noise ratios are critical.

H3K27me3 Reduction as a Pharmacodynamic Biomarker in Epigenetic Studies

PROTAC EED degrader-1 reduces H3K27me3 protein levels in Karpas422 cells at concentrations ranging from 0.1-3 μM after 48-hour treatment [5]. This downstream epigenetic mark serves as a reliable pharmacodynamic biomarker for PRC2 inhibition and degradation. Investigators designing studies that require quantification of H3K27me3 modulation should utilize PROTAC EED degrader-1 within this validated concentration range and time window, ensuring reproducibility with published data .

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